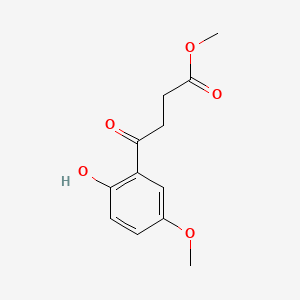
Cyclopent-3-en-1-yl benzoate
Vue d'ensemble
Description
Cyclopent-3-en-1-yl benzoate: is an organic compound with the molecular formula C11H12O2 . It is a derivative of benzoic acid and cyclopentene, characterized by the presence of a benzoate ester linked to a cyclopentene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent-3-en-1-yl benzoate typically involves the esterification of benzoic acid with 3-cyclopenten-1-ol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopent-3-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentenone derivatives or benzoic acid.
Reduction: Formation of 3-cyclopenten-1-yl alcohol.
Substitution: Formation of various substituted benzoates.
Applications De Recherche Scientifique
Chemistry: Cyclopent-3-en-1-yl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical processes. It may also serve as a model compound in the development of new drugs and therapeutic agents .
Industry: Industrially, this compound is used in the manufacture of fragrances and flavorings due to its pleasant aromatic properties. It is also employed in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of Cyclopent-3-en-1-yl benzoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and 3-cyclopenten-1-ol. This hydrolysis reaction is crucial in understanding the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Cyclopentenone: Another cyclopentene derivative with a ketone functional group.
Cyclopentyl benzoate: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring.
Benzyl benzoate: Contains a benzyl group instead of a cyclopentenyl group.
Uniqueness: Cyclopent-3-en-1-yl benzoate is unique due to the presence of both a cyclopentene ring and a benzoate ester. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
cyclopent-3-en-1-yl benzoate |
InChI |
InChI=1S/C12H12O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-7,11H,8-9H2 |
Clé InChI |
SYXOLCRDDVKIAM-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Furan-2-yl)propylidene]hydroxylamine](/img/structure/B8715189.png)

![6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B8715203.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8715221.png)
![1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene](/img/structure/B8715222.png)

![(2R)-3-amino-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B8715240.png)


![1-(Hydroxymethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B8715255.png)

![(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid hydrochloride](/img/structure/B8715273.png)
